molecular formula C12H11NO2 B11896338 4-(1,3-Dioxolan-2-yl)quinoline

4-(1,3-Dioxolan-2-yl)quinoline

Cat. No.: B11896338
M. Wt: 201.22 g/mol
InChI Key: JRWJNRRPAACSQZ-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require refluxing the mixture in a suitable solvent such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)quinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 3-(1,3-Dioxolan-2-yl)quinoline
  • 2-Chloroquinoline-3-carbaldehyde
  • Quinoline-4-carboxylic acid

Uniqueness: 4-(1,3-Dioxolan-2-yl)quinoline stands out due to its unique combination of the quinoline and dioxolane rings, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)quinoline

InChI

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)10(5-6-13-11)12-14-7-8-15-12/h1-6,12H,7-8H2

InChI Key

JRWJNRRPAACSQZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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